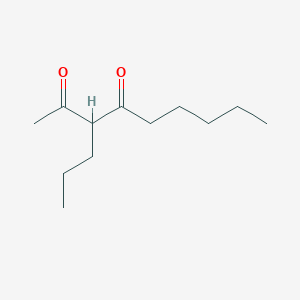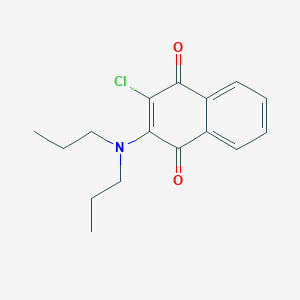![molecular formula C15H11NO2 B14291969 1-[2-(Pyridin-4-yl)-1-benzofuran-5-yl]ethan-1-one CAS No. 113990-63-9](/img/structure/B14291969.png)
1-[2-(Pyridin-4-yl)-1-benzofuran-5-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Pyridin-4-yl)-1-benzofuran-5-yl]ethan-1-one is a complex organic compound that features a pyridine ring and a benzofuran moiety
Métodos De Preparación
The synthesis of 1-[2-(Pyridin-4-yl)-1-benzofuran-5-yl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of sodium hydroxide to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the desired pyridine derivative . Industrial production methods often involve similar steps but are optimized for higher yields and scalability.
Análisis De Reacciones Químicas
1-[2-(Pyridin-4-yl)-1-benzofuran-5-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving halogenated derivatives.
Common Reagents and Conditions: Typical reagents include sodium hydroxide, potassium permanganate, and palladium catalysts. Reaction conditions often involve solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Major Products: The major products depend on the specific reaction but can include various substituted pyridine and benzofuran derivatives.
Aplicaciones Científicas De Investigación
1-[2-(Pyridin-4-yl)-1-benzofuran-5-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of 1-[2-(Pyridin-4-yl)-1-benzofuran-5-yl]ethan-1-one involves its interaction with specific molecular targets. It is believed to act by binding to certain proteins, thereby influencing their activity. This can lead to the disruption of key cellular signaling pathways, which is the basis for its potential therapeutic effects .
Comparación Con Compuestos Similares
1-[2-(Pyridin-4-yl)-1-benzofuran-5-yl]ethan-1-one can be compared with other similar compounds such as:
2-Acetylpyridine: This compound has a similar pyridine ring but lacks the benzofuran moiety, making it less complex.
1-(Pyridin-4-yl)ethan-1-one: This compound is structurally simpler and does not contain the benzofuran ring.
Trazodone Related Compounds: These compounds have different substituents on the pyridine ring and are used in different applications.
The uniqueness of this compound lies in its combined pyridine and benzofuran structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
113990-63-9 |
|---|---|
Fórmula molecular |
C15H11NO2 |
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
1-(2-pyridin-4-yl-1-benzofuran-5-yl)ethanone |
InChI |
InChI=1S/C15H11NO2/c1-10(17)12-2-3-14-13(8-12)9-15(18-14)11-4-6-16-7-5-11/h2-9H,1H3 |
Clave InChI |
UKXLFPDUJSDTBU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(C=C1)OC(=C2)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


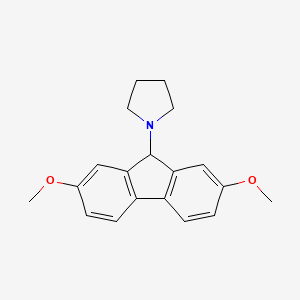
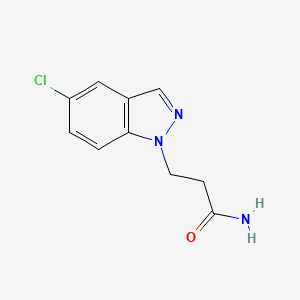
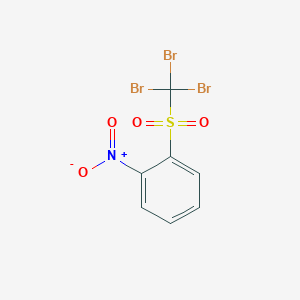
silane](/img/structure/B14291895.png)
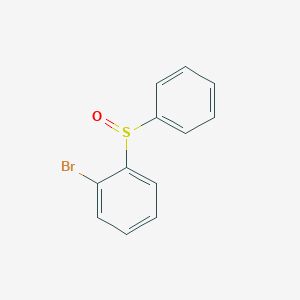

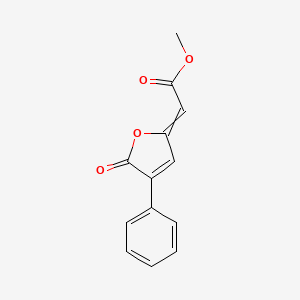
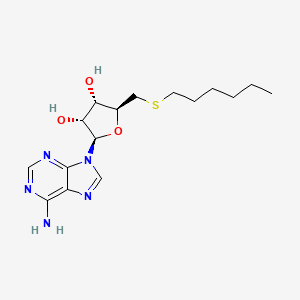
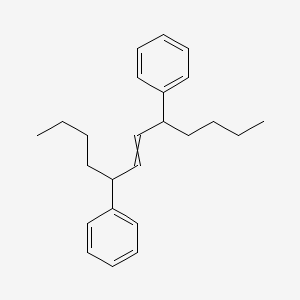
![[4-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid](/img/structure/B14291931.png)

silane](/img/structure/B14291945.png)
